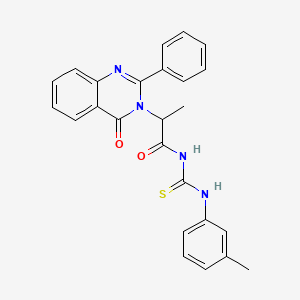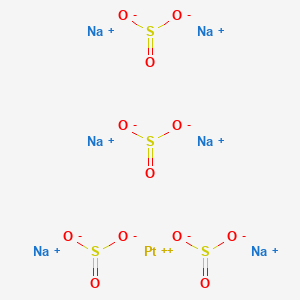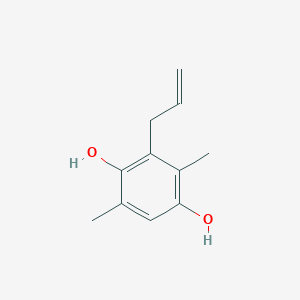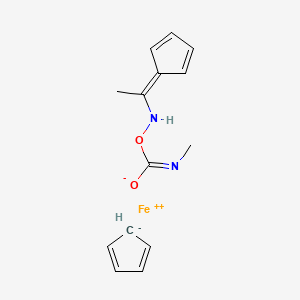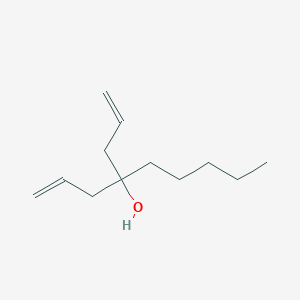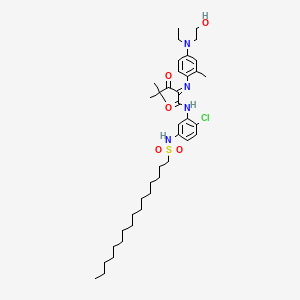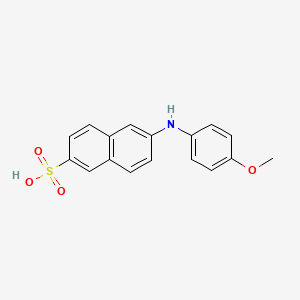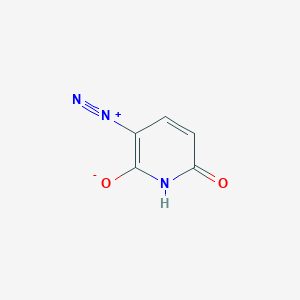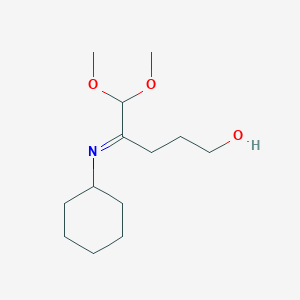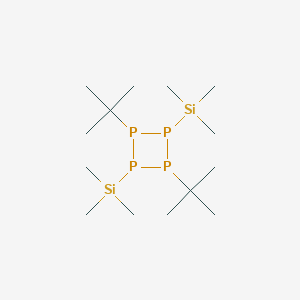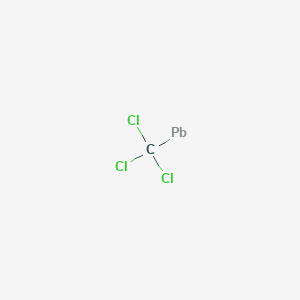
CID 78063711
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trichloromethyl)plumbane is an organolead compound with the chemical formula Pb(CCl3)4 It is a derivative of plumbane, where the hydrogen atoms are replaced by trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(Trichloromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
(Trichloromethyl)plumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.
Mécanisme D'action
The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Plumbane (PbH4): The parent compound of (Trichloromethyl)plumbane, with hydrogen atoms instead of trichloromethyl groups.
Tetraethyllead (Pb(C2H5)4): Another organolead compound with ethyl groups instead of trichloromethyl groups.
Lead(IV) chloride (PbCl4): A precursor used in the synthesis of (Trichloromethyl)plumbane.
Uniqueness
(Trichloromethyl)plumbane is unique due to the presence of trichloromethyl groups, which impart distinct chemical properties compared to other organolead compounds. These properties include higher electronegativity and reactivity, making it useful for specific applications in research and industry.
Propriétés
Formule moléculaire |
CCl3Pb |
|---|---|
Poids moléculaire |
325 g/mol |
InChI |
InChI=1S/CCl3.Pb/c2-1(3)4; |
Clé InChI |
NDXUKZASURIKTB-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)(Cl)(Cl)[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


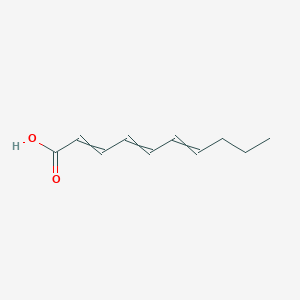
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
